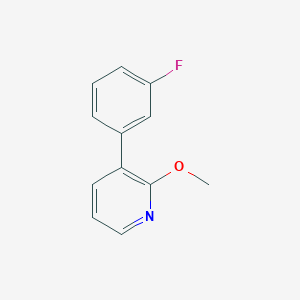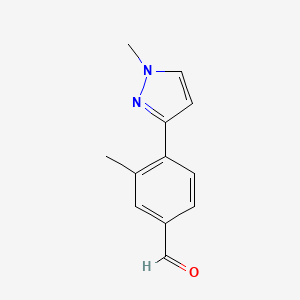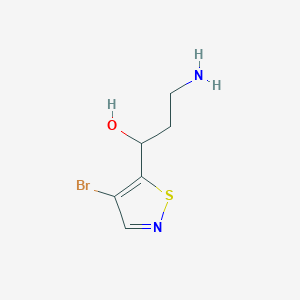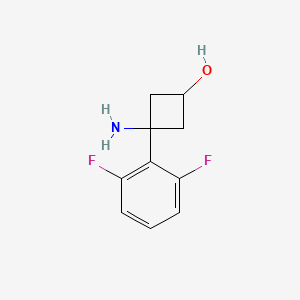
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide is an organofluorine compound widely used in organic synthesis. It is known for its ability to introduce fluorine atoms into organic molecules, making it a valuable reagent in various chemical reactions. The compound has the molecular formula C14H14FNO4S2 and a molecular weight of 343.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonimide with fluorine. The reaction typically involves the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide undergoes various types of chemical reactions, including:
Fluorination: It acts as an electrophilic fluorinating agent, introducing fluorine atoms into organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Selectfluor: A widely used fluorinating agent.
N-fluorobenzenesulfonimide: Another fluorinating agent used in similar reactions.
Major Products Formed
The major products formed from reactions involving this compound include fluorinated and aminated aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Fluoro-4-methyl-N-tosylbenzenesulfonamide involves the transfer of a fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the compound, which allows it to react with nucleophilic sites on the target molecule. The molecular targets and pathways involved in these reactions include aromatic C-H bonds and amino groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fluorobenzenesulfonimide: Another widely used fluorinating agent with similar properties.
Selectfluor: A commercially available fluorinating agent used in similar reactions.
Uniqueness
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide is unique due to its ability to introduce both fluorine and amino groups into aromatic compounds. This dual functionality makes it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C14H14FNO4S2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-fluoro-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO4S2/c1-11-3-7-13(8-4-11)21(17,18)16(15)22(19,20)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
XLUARGGSRWIBMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13163023.png)
![methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13163042.png)
![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)




![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)


![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)



